Cas no 82547-58-8 (Cefteram)

After oral administration, the product is hydrolyzed by esterase in the intestine to produce active cefteram and produce antibacterial activity. It has broad-spectrum antibacterial effect on Gram-negative and positive bacteria such as Citrobacter \ Serratia and Enterobacter< Br>
Cefteram structure
Cefteram structure
Cefteram
82547-58-8
C16H17N9O5S2
479.493478536606
60456
6537431

Cefteram Properties

Names and Identifiers

    • cefterampivoxil
    • Cefteram
    • 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetylamino]-3-(5-methyl-2H-tetrazol-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefteram acid
    • CEFTERAM,USP27
    • 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazoyl)-methyl]-3-cephem-4-carboxylic acid
    • Cefteram (INN)
    • Cefterame
    • Cefteramum
    • Cefteramum [Latin]
    • Ceftetrame
    • CFTM
    • Ro 19-5247
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-, (6R,7R)- (9CI)
    • Antibiotic Ro 19-5247
    • Antibiotic T 2525
    • T 2525
    • CEFTERAM [MI]
    • delta 2-Cefteram
    • CHEMBL2105953
    • ro19-5247
    • T-2525
    • C21548
    • 5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-
    • J-001229
    • 3-[(5-methyl-2H-tetrazol-2-yl)methyl]-7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3,4-didehydrocepham-4-carboxyic acid
    • CS-0024817
    • NS00011584
    • Cefteram, Antibiotic for Culture Media Use Only
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (+)-(6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7(sup 2)-(Z)-(O-methyloxime)
    • ?2-Cefteram
    • Cefteram [INN]
    • 82547-58-8
    • CEFTERAM [WHO-DD]
    • CHEBI:135776
    • 74CQ4Q3N63
    • D07655
    • UNII-74CQ4Q3N63
    • CEFTERAM [JAN]
    • C-2540
    • HY-106084
    • SCHEMBL1650688
    • NCGC00183016-01
    • 3-((5-methyl-2H-tetrazol-2-yl)methyl)-7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3,4-didehydrocepham-4-carboxyic acid
    • Ro-19-5247
    • cefteram pivoxil (prodrug)
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • DTXSID7048821
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl)amino)-3-((5-methyltetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-(2-(2-amino-4-thiazoyl)-2-(methoxyimino)acetamido)-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene carboxylic acid
    • DTXCID0028747
    • Cefteramum (Latin)
    • J01DD18
    • +Expand
    • XSPUSVIQHBDITA-RKYNPMAHSA-N
    • 1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1
    • C(C1=C(CN2N=NC(C)=N2)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1=CSC(N)=N1)=N\OC)(=O)O

Computed Properties

  • 479.079407g/mol
  • 0
  • -0.9
  • 3
  • 13
  • 7
  • 479.079407g/mol
  • 479.079407g/mol
  • 244Ų
  • 32
  • 871
  • 0
  • 2
  • 0
  • 1
  • 0
  • 1
  • 14
  • 0

Experimental Properties

  • -0.28050
  • 244.35000
  • 1.901
  • >175°C (dec.)
  • 白色至黄色-白色结晶粉末
  • 1.95

Cefteram Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P019GBZ-1mg
Cefteram
82547-58-8
1mg
$135.00
A2B Chem LLC
AV19887-5mg
Cefteram
82547-58-8
5mg
$273.00
Chemenu
CM190420-100mg
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
82547-58-8 97%
100mg
$542 2021-08-05
Crysdot LLC
CD00001676-5mg
Cefteram
82547-58-8 97%
5mg
$75
TRC
C244275-2mg
Cefteram
82547-58-8
2mg
$ 125.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C923517-2mg
Cefteram
82547-58-8 98%
2mg
¥756.00 2022-09-29

Cefteram Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium pyrosulfite Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 2.5 - 3, 0 °C → 5 °C
Reference
Synthesis of cefteram pivoxil
Shi, Ke-jin; et al, Zhongguo Kangshengsu Zazhi, 2014, 39(7), 507-509

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: (T-4)-(Dimethyl carbonate-κO′′)trifluoroboron ;  5 h, 35 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  2 h, pH 3.5, 35 °C → 5 °C
2.1 Reagents: Triethylamine ,  Sodium pyrosulfite Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 2.5 - 3, 0 °C → 5 °C
Reference
Synthesis of cefteram pivoxil
Shi, Ke-jin; et al, Zhongguo Kangshengsu Zazhi, 2014, 39(7), 507-509

Cefteram Raw materials

Cefteram Preparation Products

Cefteram Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:82547-58-8)Cefteram pivoxil
sfd11906
99.9%
200kg
discuss personally